molecular formula C9H16O4 B046737 ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate CAS No. 61675-94-3

ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate

Cat. No. B046737
Key on ui cas rn: 61675-94-3
M. Wt: 188.22 g/mol
InChI Key: GZVWKAGBBACFPD-UHFFFAOYSA-N
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Patent
US08288531B2

Procedure details

20.00 kg (182.50 mol) ethyl glycolate (A) were dissolved in 60.0 L toluene and 71.04 g (0.366 mol) 4-toluenesulphonic acid monohydrate were added. A solution of 15.83 kg (182.50 mol) 3,4-dihydro-2H-pyran in 40.0 L toluene was added dropwise at 20° C. to the reaction mixture obtained. Then the reaction mixture was stirred for 1 hour at 20° C. and after the reaction had ended 37.0 L water and 3.69 L (49.28 mol) ammonia solution (25%) were added. After phase separation the organic phase was washed with 40.0 L water and then the solvent was completely distilled off in vacuo.
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
60 L
Type
solvent
Reaction Step One
Quantity
71.04 g
Type
reactant
Reaction Step Two
Quantity
15.83 kg
Type
reactant
Reaction Step Three
Quantity
40 L
Type
solvent
Reaction Step Three
Quantity
3.69 L
Type
reactant
Reaction Step Four
Name
Quantity
37 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH2:2][OH:3].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:20]1[CH:25]=[CH:24][CH2:23][CH2:22][CH2:21]1.N>C1(C)C=CC=CC=1.O>[CH2:6]([O:5][C:1](=[O:4])[CH2:2][O:3][CH:21]1[CH2:22][CH2:23][CH2:24][CH2:25][O:20]1)[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
20 kg
Type
reactant
Smiles
C(CO)(=O)OCC
Name
Quantity
60 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
71.04 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
15.83 kg
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
40 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
3.69 L
Type
reactant
Smiles
N
Step Five
Name
Quantity
37 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Then the reaction mixture was stirred for 1 hour at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
After phase separation the organic phase
WASH
Type
WASH
Details
was washed with 40.0 L water
DISTILLATION
Type
DISTILLATION
Details
the solvent was completely distilled off in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(COC1OCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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